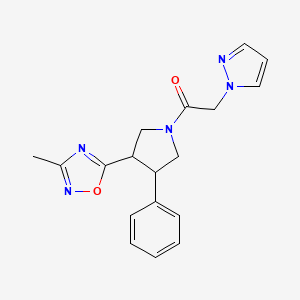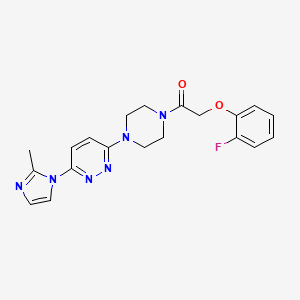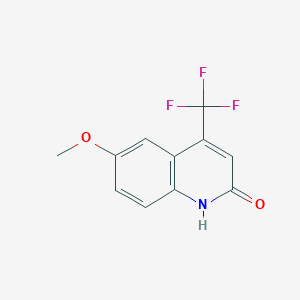
6-Methoxy-4-(trifluoromethyl)-2-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methoxy-4-(trifluoromethyl)-2-quinolinol, also known as MeOTFQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MeOTFQ is a quinoline derivative that exhibits unique properties, making it an attractive candidate for several research applications.
Scientific Research Applications
Optical and Morphological Studies
6-Methoxy-4-(trifluoromethyl)-2-quinolinol and its derivatives have been investigated for their optical properties. For instance, tri-fluoromethyl substituted quinoxaline derivatives, similar to 6-Methoxy-4-(trifluoromethyl)-2-quinolinol, exhibited properties such as Aggregation Induced Emission (AIE) and fluorescence in solid state due to restricted intramolecular rotation. These properties are influenced by the presence of electron-withdrawing trifluoromethyl groups, leading to large Stoke’s shifts (Rajalakshmi & Palanisami, 2020).
Synthesis and Properties of Metal Complexes
Synthesis of aluminum and zinc complexes using derivatives of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol has been explored. These complexes exhibit enhanced thermal stability and solubility in organic solvents, and emit blue-green light, making them potentially useful in optoelectronic applications (Barberis & Mikroyannidis, 2006).
Fluorescence Properties for Biomedical Analysis
6-Methoxy-4-quinolone, a derivative of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol, demonstrates strong fluorescence in aqueous media, making it a valuable fluorophore for biomedical analysis. Its fluorescence intensity remains consistent across a wide pH range, and it is highly stable against light and heat, which is crucial for long-term biomedical applications (Hirano et al., 2004).
Synthesis and Liquid Crystal Properties
Another application involves the synthesis of 6-substituted 4-(trifluoromethyl)quinolines for their potential use as liquid crystals. These compounds, synthesized through reactions such as the Sonogashira cross-coupling, demonstrate properties that make them suitable for use in liquid crystal displays and other optoelectronic devices (Rodrigues et al., 2019).
properties
IUPAC Name |
6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONNDNMHYHDVIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-(trifluoromethyl)-2-quinolinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

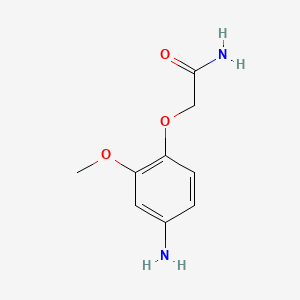
![3-allyl-8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400260.png)
![N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2400261.png)
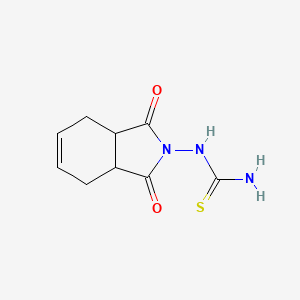

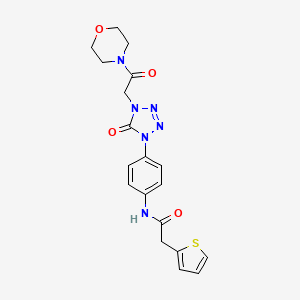
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2400269.png)
![(E,2R)-6-[(7R,10R,12R,13S,14S)-7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B2400271.png)
![4-(diethylsulfamoyl)-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/no-structure.png)
![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)
![1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2400277.png)
